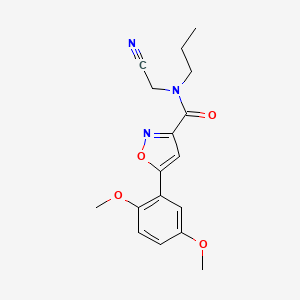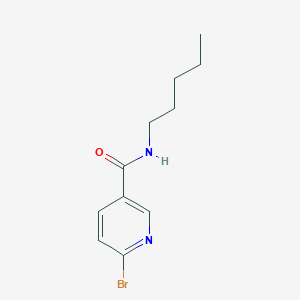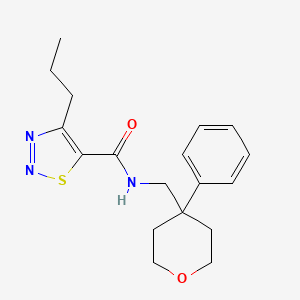
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Based on its name, “N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide” would be expected to have an isochroman ring attached to a thiazole ring via a methylene (-CH2-) bridge, with a carboxamide group on the thiazole ring . The exact structure would depend on the positions of the various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general predictions can be made based on the functional groups present. For example, carboxamides can form hydrogen bonds, which could affect the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Molecular Design
A significant application of compounds related to "N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide" lies in their synthesis and chemical characterization for potential use in various fields, including medicinal chemistry. The preparation of complex molecules featuring isoxazole and thiazole moieties, such as in the study by Yu et al. (2009), showcases the chemoselective nucleophilic chemistry utilized in creating derivatives with potential bioactivity. These methodologies allow for the exploration of structural-activity relationships crucial for drug design and development (Yu et al., 2009).
Pharmacological Potential
Research into compounds structurally similar to "this compound" often explores their pharmacological potentials, such as antimicrobial, antitumor, and antiviral activities. For instance, Sindhe et al. (2016) synthesized a series of N-substituted carboxamide derivatives demonstrating promising antimicrobial and antioxidant activities. These findings indicate the potential for designing new therapeutic agents based on modifying the core structure of compounds like "this compound" (Sindhe et al., 2016).
Material Science and Catalysis
Another significant area of application for compounds with complex heterocyclic structures is in material science and catalysis. Bumagin et al. (2019) investigated the use of a related compound as a ligand for developing bimetallic boron-containing heterogeneous catalysts. These catalysts exhibited high activity in Suzuki reactions in aqueous media, highlighting the potential of such molecules in facilitating environmentally friendly chemical synthesis processes (Bumagin et al., 2019).
Wirkmechanismus
The mechanism of action of a compound depends on its biological target. Without more information, it’s impossible to predict the mechanism of action of this compound.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-17-15(10-21-11)16(19)18(2)8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMDIVMZDOEGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)



![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)


![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)
